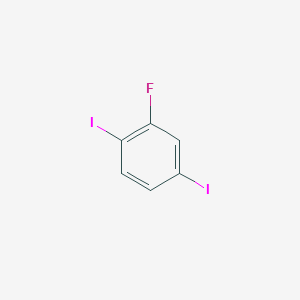











|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1I.C([Mg]Cl)(C)C.CN(C)[CH:17]=[O:18]>O1CCCC1.[Cl-].[NH4+]>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH:17]=[O:18] |f:4.5|
|


|
Name
|
|
|
Quantity
|
804 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)I)I
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
1.44 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
425 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to rise to −50° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then immersed in an ice/water bath
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at 0° C. for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether (2×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by chromatography over silica gel gradient
|
|
Type
|
WASH
|
|
Details
|
eluted with 0 to 15% v/v ethyl acetate/hexanes
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=O)C=CC(=C1)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 389 mg | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |